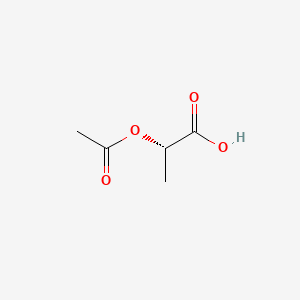

(S)-(-)-2-Acetoxypropionic acid

Description

The exact mass of the compound (S)-(-)-2-Acetoxypropionic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-(-)-2-Acetoxypropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-2-Acetoxypropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-acetyloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLNOANVTIKPEE-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975744 | |

| Record name | 2-(Acetyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6034-46-4 | |

| Record name | (2S)-2-(Acetyloxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6034-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-(-)-2-Acetoxypropionic acid chemical properties and structure

An In-depth Technical Guide to (S)-(-)-2-Acetoxypropionic Acid: Structure, Properties, and Application

Introduction

(S)-(-)-2-Acetoxypropionic acid, also known by its synonym (-)-O-Acetyl-L-lactic acid, is a significant chiral building block in modern organic synthesis.[1][2] As a derivative of the naturally occurring L-lactic acid, it provides a stereochemically defined three-carbon synthon that is extensively utilized in the pharmaceutical and chemical industries.[3] Its bifunctional nature, possessing both a carboxylic acid and an ester group, combined with a single, defined stereocenter, makes it a versatile intermediate for creating complex, enantiomerically pure molecules.[4] This guide offers a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization, with a specific focus on its critical role in the production of advanced pharmaceutical agents.

Molecular Structure and Stereochemistry

The fundamental structure of (S)-(-)-2-Acetoxypropionic acid consists of a propanoic acid backbone with an acetoxy group substituent at the C-2 position.[4] This second carbon is a chiral center, giving rise to two enantiomers. The "(S)" designation in its name refers to the specific spatial arrangement of the four different groups (hydrogen, methyl, carboxyl, and acetoxy) around this stereocenter, as defined by the Cahn-Ingold-Prelog priority rules. The "(-)" indicates that this enantiomer is levorotatory, meaning it rotates plane-polarized light to the left.[3]

Caption: Chemical structure of (S)-(-)-2-Acetoxypropionic acid.

Physicochemical Properties

(S)-(-)-2-Acetoxypropionic acid is a colorless, clear liquid under standard conditions. Its physical and chemical properties are critical for its handling, reaction design, and purification.[3] A summary of these properties is provided below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(acetyloxy)propanoic acid | [2] |

| Synonyms | (-)-O-Acetyl-L-lactic acid | [1][2] |

| CAS Number | 6034-46-4 | [2][3] |

| Molecular Formula | C₅H₈O₄ | [4] |

| Molecular Weight | 132.11 - 132.12 g/mol | [2][3] |

| Appearance | Colorless clear liquid | [3] |

| Density | 1.18 g/mL | [3] |

| Boiling Point | 141 - 143 °C at 20 mmHg | [3] |

| Refractive Index (n20/D) | ~1.42 | [3] |

| Optical Rotation [α]20/D | -44° to -55° (c=7 in CHCl₃) | [3] |

| SMILES | CC(=O)OC(=O)O | [4] |

| InChIKey | WTLNOANVTIKPEE-VKHMYHEASA-N | [4] |

Synthesis and Mechanism

The most prevalent and industrially viable method for producing (S)-(-)-2-Acetoxypropionic acid is through the direct acetylation of L-lactic acid.[5] This reaction leverages a readily available and renewable chiral starting material.

Core Reaction: The synthesis involves treating L-lactic acid with an acetylating agent, typically acetic anhydride, often using acetic acid as a solvent.[5][6] The reaction is an esterification of the secondary alcohol group of lactic acid. While the reaction can proceed without a catalyst, acidic catalysts such as sulfuric acid or solid acid catalysts like ion-exchange resins are often employed to increase the reaction rate and efficiency.[1][7]

Caption: Synthesis of (S)-(-)-2-Acetoxypropionic acid from L-lactic acid.

Experimental Protocol 1: Laboratory Synthesis

This protocol describes a representative laboratory-scale synthesis of (S)-(-)-2-Acetoxypropionic acid from L-lactic acid using acetic anhydride.

Materials:

-

L-Lactic acid (e.g., 90% aqueous solution)

-

Acetic anhydride (≥98%)

-

Sulfuric acid (concentrated, 98%)

-

Toluene

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, Dean-Stark trap, dropping funnel, distillation apparatus)

-

Magnetic stirrer and heating mantle

Procedure:

-

Azeotropic Water Removal: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add L-lactic acid (90 g, 0.9 mol of lactic acid) and toluene (150 mL). Heat the mixture to reflux, collecting the water in the Dean-Stark trap until no more water separates. This step is crucial as water consumes the acetic anhydride reagent.

-

Reaction Setup: Cool the flask to room temperature. Remove the Dean-Stark trap and fit the flask with a reflux condenser and a dropping funnel.

-

Acetylation: Add acetic anhydride (102 g, 1.0 mol) to the dropping funnel. Slowly add the acetic anhydride to the stirred lactic acid/toluene mixture. After the initial exothermic reaction subsides, add 3-4 drops of concentrated sulfuric acid as a catalyst.

-

Reaction Completion: Heat the mixture to a gentle reflux (oil bath temperature ~100-110 °C) for 2-3 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully transfer the mixture to a separatory funnel and wash with cold water (2 x 100 mL) to remove any remaining acid catalyst and acetic acid byproduct.

-

Dry the organic layer (toluene) over anhydrous sodium sulfate.

-

Filter the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation (e.g., at ~141-143 °C / 20 mmHg) to yield pure (S)-(-)-2-Acetoxypropionic acid as a colorless liquid.[3]

-

Analytical Characterization

Robust analytical methods are essential to confirm the identity, purity, and stereochemical integrity of the synthesized product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the C3 methyl group (~1.5 ppm), a singlet for the acetyl methyl group (~2.1 ppm), a quartet for the C2 methine proton (~5.1 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the two methyl carbons (~17 ppm and ~20 ppm), the methine carbon (~69 ppm), and the two carbonyl carbons (ester ~170 ppm, carboxylic acid ~174 ppm).[8]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid from ~2500-3300 cm⁻¹. Two distinct C=O stretching bands will be visible: one for the ester carbonyl (~1750 cm⁻¹) and one for the carboxylic acid carbonyl (~1720 cm⁻¹). A strong C-O stretching band will also be present around 1180-1240 cm⁻¹.[2]

-

Chromatography:

-

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID), is a standard method for assessing the purity of the final product.[9] Derivatization, for instance by silylation, may be required to analyze the reaction mixture effectively, as direct analysis of hydroxy carboxylic acids can be challenging.[7]

-

Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric excess (e.e.) of the (S)-enantiomer, chiral HPLC is the method of choice. This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification.

-

Application in Pharmaceutical Synthesis: The Iopamidol Case Study

A primary industrial application of (S)-(-)-2-Acetoxypropionic acid is as a key starting material for the synthesis of Iopamidol, a non-ionic, low-osmolar X-ray contrast agent.[1][10] The stereochemistry of the final drug is critical for its safety and efficacy, which is imparted by the chiral side chain derived from (S)-(-)-2-Acetoxypropionic acid.

The first step in this synthetic route is the conversion of the carboxylic acid to its more reactive acyl chloride derivative, (S)-(-)-2-acetoxypropionyl chloride.[1][5] This is typically achieved by reacting the acid with thionyl chloride (SOCl₂).[11] The resulting acyl chloride is then used to acylate the primary amine of a complex tri-iodinated benzene core structure, introducing the essential chiral side chain.[12][13]

Caption: Role of (S)-(-)-2-Acetoxypropionic acid in Iopamidol synthesis.

Experimental Protocol 2: Conversion to (S)-(-)-2-Acetoxypropionyl Chloride

This protocol outlines the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride. Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic HCl and SO₂ gases.[11]

Materials:

-

(S)-(-)-2-Acetoxypropionic acid (purified)

-

Thionyl chloride (SOCl₂)

-

Anhydrous glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Equip a dry 100 mL two-necked round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a gas outlet tube leading to a gas trap (e.g., a bubbler with sodium hydroxide solution).

-

Reaction: Charge the flask with (S)-(-)-2-Acetoxypropionic acid (13.2 g, 0.1 mol). Slowly add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol, 1.1 equivalents) to the stirred acid at room temperature.[14]

-

Heating: Once the addition is complete, gently heat the reaction mixture to reflux (oil bath temperature ~80 °C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.[15]

-

Purification:

-

Cool the mixture to room temperature.

-

The excess thionyl chloride (b.p. 76 °C) can be removed by distillation at atmospheric pressure.

-

The desired product, (S)-(-)-2-acetoxypropionyl chloride, is then purified by vacuum distillation. The crude product is typically used directly in the next synthetic step without extensive purification due to its moisture sensitivity.[16]

-

Safety and Handling

(S)-(-)-2-Acetoxypropionic acid is classified as an irritant. It is known to cause skin irritation and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation or work in a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place (recommended 2-8 °C) in a tightly sealed container.[3]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Prevent entry into drains.

Conclusion

(S)-(-)-2-Acetoxypropionic acid stands out as a high-value chiral intermediate derived from a sustainable source. Its well-defined stereochemistry and versatile chemical handles are indispensable for the asymmetric synthesis of complex molecules, most notably in the pharmaceutical sector for the production of life-enhancing drugs like Iopamidol. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is fundamental for researchers and scientists aiming to leverage this powerful building block in drug development and chemical innovation.

References

-

PubChem. (2S)-2-(Acetyloxy)propanoic acid. Retrieved from [Link]

-

SpectraBase. (S)-(-)-2-Acetoxypropionic acid - 13C NMR Spectrum. Retrieved from [Link]

-

Organic Syntheses. (2014). N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Org. Synth., 91, 221-232. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0144295). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Step 2: 2,2-bis-acetoxymethyl propionic acid chloride. Retrieved from [Link]

- KR20170015330A. (2017). Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof. Google Patents.

- WO2000050385A1. (2000). Process for the preparation of iopamidol. Google Patents.

-

Beerthuis, R., et al. (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. RSC Advances, 5(5), 4103-4108. Retrieved from [Link]

- CN115010617A. (2022). Preparation method of iopamidol. Google Patents.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

-

ResearchGate. (2014). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. Retrieved from [Link]

- RU2657238C2. (2018). Process for preparation of iopamidol. Google Patents.

- WO2014090650A1. (2014). Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride. Google Patents.

- US7368101B2. (2008). Process for the preparation of iopamidol and the new intermediates therein. Google Patents.

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

- US20070078281A1. (2007). Process for the Preparation of Iopamidol. Google Patents.

-

precisionFDA. 2-ACETOXYPROPANOIC ACID, (S)-. Retrieved from [Link]

-

precisionFDA. 2-ACETOXYPROPANOIC ACID, (+/-)-. Retrieved from [Link]

-

NIST WebBook. 2-acetoxypropanoic acid. Retrieved from [Link]

-

Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]

-

SpectraBase. 2-Acetoxypropionic acid methyl ester - FTIR Spectrum. Retrieved from [Link]

Sources

- 1. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]

- 2. (2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. GSRS [precision.fda.gov]

- 5. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]

- 6. US20150329464A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. (±)-2-Acetoxypropionic acid = 97.0 GC 535-17-1 [sigmaaldrich.com]

- 10. WO2000050385A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. RU2657238C2 - Process for preparation of iopamidol - Google Patents [patents.google.com]

- 13. US7368101B2 - Process for the preparation of iopamidol and the new intermediates therein - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. prepchem.com [prepchem.com]

- 16. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE | 36394-75-9 [chemicalbook.com]

Synonyms for (S)-(-)-2-Acetoxypropionic acid like (-)-O-Acetyl-L-lactic acid

A Comprehensive Technical Guide to (S)-(-)-2-Acetoxypropionic Acid

Abstract: This technical guide provides an in-depth exploration of (S)-(-)-2-Acetoxypropionic acid, a valuable chiral building block in modern organic synthesis. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's nomenclature, physicochemical properties, synthesis, and applications. Emphasis is placed on the causality behind experimental choices and the importance of stereochemical purity. This guide includes detailed experimental protocols, data summaries, and visual diagrams to facilitate a comprehensive understanding of this versatile molecule.

Introduction to (S)-(-)-2-Acetoxypropionic Acid

(S)-(-)-2-Acetoxypropionic acid is a chiral carboxylic acid that serves as a critical intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a stereocenter at the C-2 position, makes it an essential tool for introducing chirality into larger, more complex molecules.

The Significance of Chirality: In drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials like (S)-(-)-2-Acetoxypropionic acid is often a key strategy in the synthesis of single-enantiomer drugs, leading to improved efficacy and reduced side effects.[1]

This compound's utility stems from its bifunctional nature, possessing both a carboxylic acid and an ester group, which allows for a wide range of chemical transformations. Its applications range from being a precursor in the synthesis of anti-inflammatory drugs to its use in the production of biodegradable polymers.[1]

Nomenclature and Synonyms

Properly identifying a chemical compound is crucial for clear scientific communication. (S)-(-)-2-Acetoxypropionic acid is known by several names, which can vary between different chemical suppliers and publications. The systematic IUPAC name for this compound is (2S)-2-(acetyloxy)propanoic acid.[2] One of its most common synonyms, (-)-O-Acetyl-L-lactic acid, highlights its derivation from L-lactic acid.[2][3][4][5][6][7]

Below is a table summarizing the various identifiers for this compound.

| Identifier Type | Value | Source |

| IUPAC Name | (2S)-2-(acetyloxy)propanoic acid | PubChem[2] |

| Common Synonym | (-)-O-Acetyl-L-lactic acid | Chem-Impex, TCI Chemicals[1][6] |

| CAS Registry Number | 6034-46-4 | PubChem, ChemicalBook[2][8] |

| Molecular Formula | C5H8O4 | Chem-Impex, PubChem[1][2] |

| Molecular Weight | 132.12 g/mol | Chem-Impex[1] |

| InChIKey | WTLNOANVTIKPEE-VKHMYHEASA-N | PubChem[2] |

| SMILES | COC(=O)C | PubChem[2] |

Physicochemical Properties

The physical and spectral properties of (S)-(-)-2-Acetoxypropionic acid are essential for its handling, characterization, and use in synthesis. It is typically a colorless clear liquid at room temperature.[1][4]

| Property | Value | Conditions | Source |

| Appearance | Colorless clear liquid | Ambient | Chem-Impex[1] |

| Boiling Point | 141 - 143 °C | at 20 mmHg | Chem-Impex[1] |

| 115-117 °C | at 2 mmHg | Smolecule, ChemicalBook[3][8] | |

| Density | 1.18 g/mL | at 25 °C | Chem-Impex[1] |

| 1.162 g/mL | at 25 °C | Smolecule, ChemicalBook[3][8] | |

| Refractive Index | 1.42 | at 20 °C | Chem-Impex[1] |

| 1.422 | at 20 °C | Smolecule, ChemicalBook[3][8] | |

| Optical Rotation | -44° to -55° | c=7 in CHCl3, at 20°C | Chem-Impex, Smolecule[1][3] |

| Storage Temperature | 2 - 8 °C | Chem-Impex[1] |

Spectral Data Interpretation:

-

¹H NMR: The proton NMR spectrum would be expected to show a doublet for the methyl group on the propionic acid backbone, a quartet for the alpha-proton, a singlet for the acetyl methyl group, and a broad singlet for the carboxylic acid proton. The splitting patterns and chemical shifts are characteristic of the structure.

-

¹³C NMR: The carbon NMR would show five distinct signals corresponding to the two methyl carbons, the alpha-carbon, the carbonyl carbon of the ester, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid, and two distinct C=O stretching bands for the ester and carboxylic acid carbonyl groups.

Synthesis of (S)-(-)-2-Acetoxypropionic Acid

The most common and logical synthetic route to (S)-(-)-2-Acetoxypropionic acid is through the acetylation of L-lactic acid. This approach is favored because L-lactic acid is a readily available and inexpensive chiral starting material. The key to a successful synthesis is to achieve high yield and purity while preserving the stereochemical integrity of the chiral center.

Several methods for this acetylation have been reported, often involving acetic anhydride or acetyl chloride as the acetylating agent.[9] Some procedures utilize an acid catalyst, such as sulfuric acid, to accelerate the reaction.[9]

Caption: Synthesis of (S)-(-)-2-Acetoxypropionic acid from L-lactic acid.

Detailed Step-by-Step Protocol for Synthesis:

This protocol is a representative example based on common laboratory practices for the acetylation of a chiral alcohol.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-lactic acid.

-

Reagent Addition: Slowly add acetic anhydride to the flask. The reaction can be exothermic, so cooling in an ice bath may be necessary.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid dropwise.

-

Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water to hydrolyze the excess acetic anhydride.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by vacuum distillation to yield pure (S)-(-)-2-Acetoxypropionic acid.

Causality in Experimental Choices:

-

Acetic Anhydride: Acetic anhydride is often preferred over acetyl chloride as it is less volatile and the byproduct, acetic acid, is less corrosive than HCl.

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of acetic anhydride, making it more electrophilic and accelerating the nucleophilic attack by the hydroxyl group of lactic acid.

-

Vacuum Distillation: Purification by vacuum distillation is suitable for this compound as it has a relatively high boiling point, and the reduced pressure prevents thermal decomposition.

Applications in Research and Drug Development

The primary application of (S)-(-)-2-Acetoxypropionic acid is as a chiral building block in asymmetric synthesis.[1] Its defined stereochemistry allows for the construction of enantiomerically pure target molecules.

-

Pharmaceutical Intermediates: It is a precursor in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a key raw material for the preparation of (S)-2-acetoxypropionyl chloride, which is an important intermediate in the synthesis of iopamidol, a non-ionic iodinated contrast agent.[10]

-

Agrochemicals: This compound also finds use as an intermediate in the synthesis of certain agrochemicals.[1]

-

Biodegradable Polymers: It is utilized in the production of biodegradable polymers, contributing to the development of environmentally friendly materials.[1]

-

Flavoring Agent: It has potential applications in the food industry as a flavoring agent.[1]

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of (S)-(-)-2-Acetoxypropionic acid is critical for its applications, especially in drug development. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

Chemical Purity Assessment:

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to determine the percentage purity and to detect any process-related impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment.

Enantiomeric Purity Assessment:

-

Chiral HPLC: This is the most common method for determining the enantiomeric excess (e.e.) of chiral compounds. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

-

Chiral GC: Similar to chiral HPLC, this method uses a chiral column to separate the enantiomers in the gas phase.

Caption: A typical quality control workflow for (S)-(-)-2-Acetoxypropionic acid.

Detailed Step-by-Step Protocol for Chiral HPLC Analysis:

This protocol is a general guideline and may require optimization for specific instruments and columns.

-

Sample Preparation: Accurately weigh a small amount of the (S)-(-)-2-Acetoxypropionic acid sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

HPLC System:

-

Column: A suitable chiral column (e.g., a polysaccharide-based CSP).

-

Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA) is a common choice. The exact ratio should be optimized for best separation.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

-

Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

-

Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Safety and Handling

(S)-(-)-2-Acetoxypropionic acid is classified as a skin and eye irritant.[5][11] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[11] It should be used in a well-ventilated area or a fume hood.[5]

Conclusion

(S)-(-)-2-Acetoxypropionic acid is a fundamentally important chiral building block with significant applications in the pharmaceutical and chemical industries. Its synthesis from readily available L-lactic acid and its versatile chemical nature make it an attractive intermediate for the stereoselective synthesis of complex molecules. A thorough understanding of its properties, synthesis, and analysis, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

-

PubChem. (2S)-2-(Acetyloxy)propanoic acid. [Link]

- Google Patents. KR20170015330A - Method for the preparation of (s)

-

Oakwood Chemical. (-)-O-Acetyl-L-lactic acid. [Link]

- Google Patents. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 2-Acetoxypropanoic acid | 535-17-1 [smolecule.com]

- 4. (S)-2-Acetoxy-propionic acid | CymitQuimica [cymitquimica.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. (S)-(-)-2-Acetoxypropionic Acid | 6034-46-4 | TCI AMERICA [tcichemicals.com]

- 7. (-)-O-Acetyl-L-lactic acid [oakwoodchemical.com]

- 8. (S)-(-)-2-ACETOXYPROPIONIC ACID | 6034-46-4 [chemicalbook.com]

- 9. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]

- 10. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]

- 11. tcichemicals.com [tcichemicals.com]

Spectroscopic Characterization of (S)-(-)-2-Acetoxypropionic Acid: A Technical Guide

(S)-(-)-2-Acetoxypropionic acid , also known as (-)-O-Acetyl-L-lactic acid, is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific stereochemistry is crucial, as it can significantly influence the biological activity of the final product.[1] Therefore, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. The focus is not only on the data itself but on the rationale behind the experimental methodologies, providing a framework for robust analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[2] For a chiral molecule like (S)-(-)-2-Acetoxypropionic acid, NMR confirms the presence and connectivity of all atoms in the structure.

Experimental Protocol & Rationale

Sample Preparation:

-

Material: Weigh 5-25 mg of (S)-(-)-2-Acetoxypropionic acid for ¹H NMR, and 50-100 mg for ¹³C NMR.[3]

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules due to its excellent dissolving power and the presence of only a single carbon signal at ~77 ppm which is easily identifiable.[4] Its proton residual signal at ~7.26 ppm typically does not interfere with the analyte signals.

-

Standard: Add a small drop of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[5] Modern spectrometers can also perform this referencing electronically.[6]

-

Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to prevent issues with magnetic field homogeneity (shimming).[3]

Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. Higher field strengths provide better signal dispersion and resolution, which is critical for accurate coupling constant analysis.[5]

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon atom.[7] A larger number of scans is required due to the low natural abundance of the ¹³C isotope (~1.1%).[4]

The workflow for NMR analysis is a systematic process from sample preparation to final structure verification.

¹H NMR Spectral Data

The proton NMR spectrum provides a distinct fingerprint for the molecule. The signals are analyzed based on their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | J (Hz) | Rationale |

| ~11.0 - 12.0 | Broad Singlet | 1H | H -O-C=O | - | The acidic proton of a carboxylic acid is highly deshielded and often appears as a very broad signal due to hydrogen bonding and chemical exchange.[8] |

| ~5.10 | Quartet (q) | 1H | CH -O | ~7.0 | This methine proton is attached to a stereocenter and is deshielded by two adjacent oxygen atoms. It is split into a quartet by the three neighboring methyl protons (n+1 rule: 3+1=4).[9] |

| ~2.15 | Singlet (s) | 3H | CH₃ -C=O | - | The methyl protons of the acetyl group are in a relatively shielded environment and appear as a singlet as there are no adjacent protons to cause splitting. |

| ~1.50 | Doublet (d) | 3H | CH₃ -CH | ~7.0 | These methyl protons are split into a doublet by the single neighboring methine proton (n+1 rule: 1+1=2). The coupling constant (J) value of ~7.0 Hz is typical for vicinal coupling in such aliphatic systems.[9] |

| Note: Chemical shifts are predicted based on standard values and data from similar compounds. The acidic proton may be unobserved if D₂O is used as a solvent due to H-D exchange. |

¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the carbon backbone of the molecule. In a standard proton-decoupled experiment, each unique carbon atom gives rise to a single peak.[10]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~174.5 | C =O (Acid) | The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in the 170-185 ppm range.[7] |

| ~170.0 | C =O (Ester) | The ester carbonyl carbon is also highly deshielded, appearing in a similar region to the acid carbonyl.[7] |

| ~68.5 | C H-O | This methine carbon is bonded to an oxygen atom, causing a significant downfield shift into the 50-80 ppm range.[4] |

| ~20.5 | C H₃ (Acetyl) | The methyl carbon of the acetyl group is relatively shielded, appearing in the typical aliphatic region. |

| ~16.5 | C H₃ (Lactyl) | This terminal methyl carbon is the most shielded carbon in the molecule. |

| Note: Data is referenced from SpectraBase for a sample in CDCl₃.[10] |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11] The absorption of infrared radiation corresponds to specific molecular vibrations, creating a unique spectral fingerprint.

Experimental Protocol & Rationale

For a liquid sample like (S)-(-)-2-Acetoxypropionic acid, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and speed.

-

Instrument Setup: Perform a background scan of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage.[12]

-

Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

This direct analysis method avoids the need for preparing KBr pellets or liquid cells, which can be more time-consuming.[13]

IR Spectral Data

The IR spectrum of (S)-(-)-2-Acetoxypropionic acid is dominated by features from its two carbonyl groups and the hydroxyl group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Description |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | A very broad and strong absorption band, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[8] |

| ~1750 | C=O stretch | Ester | A strong, sharp absorption corresponding to the carbonyl of the acetate group. |

| ~1715 | C=O stretch | Carboxylic Acid | A strong, sharp absorption for the acid carbonyl. This may overlap with the ester C=O stretch, appearing as a very intense or broadened carbonyl band.[8] |

| ~1220 | C-O stretch | Ester / Acid | Strong absorption associated with the stretching of the C-O single bonds. |

| 2990 - 2850 | C-H stretch | Aliphatic | Medium to weak absorptions from the methyl and methine groups. |

| Note: Wavenumbers are based on typical values for the respective functional groups. The exact positions can vary slightly based on the sample state and intermolecular interactions.[8][11] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.[14] It is a destructive technique that involves ionizing the molecule and separating the resulting ions based on their mass-to-charge (m/z) ratio.[15]

Experimental Protocol & Rationale

Sample Preparation & Introduction:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the ppm range) in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization Method: Electrospray Ionization (ESI) is a common "soft" ionization technique for polar molecules like carboxylic acids.[14] It typically generates the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, preserving the molecular ion. Electron Ionization (EI) is a "harder" technique that causes more extensive fragmentation, which can be useful for detailed structural analysis.

-

Analysis: The ionized sample is introduced into the mass analyzer (e.g., Quadrupole, Time-of-Flight). For accurate mass measurement, which helps in determining the elemental composition, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is essential.[16]

Mass Spectrometry Data

The molecular formula of (S)-(-)-2-Acetoxypropionic acid is C₅H₈O₄, with a monoisotopic mass of approximately 132.0423 Da.[17]

| m/z Value | Proposed Fragment Ion | Formula of Loss | Rationale |

| 131 | [M-H]⁻ | H | In negative ion ESI, the most common observation is the deprotonated molecular ion. |

| 89 | [M-CH₃CO]⁻ | C₂H₃O | Loss of an acetyl group as ketene (CH₂=C=O) from the deprotonated molecule. |

| 87 | [M-COOH]⁺ | COOH | In positive ion EI, cleavage of the bond adjacent to the carbonyl can lead to the loss of the carboxyl radical.[18] |

| 73 | [M-CH₃COO]⁺ | C₂H₃O₂ | Loss of the entire acetate group as a radical. |

| 45 | [COOH]⁺ | C₄H₇O₂ | Formation of the carboxyl cation, a common fragment for carboxylic acids.[19] |

| 43 | [CH₃CO]⁺ | C₃H₅O₃ | Formation of the acylium ion from the acetate group, which is typically a very stable and abundant fragment. |

| Note: Fragmentation patterns are predictive and based on established chemical principles. The relative abundance of peaks depends heavily on the ionization method and energy used.[18][20] |

Conclusion

The comprehensive spectroscopic analysis of (S)-(-)-2-Acetoxypropionic acid provides a self-validating system for its structural confirmation and identification. ¹H and ¹³C NMR spectroscopy precisely map the atomic connectivity and chemical environments. Infrared spectroscopy quickly confirms the presence of the essential carboxylic acid and ester functional groups. Finally, mass spectrometry verifies the molecular weight and provides structural clues through predictable fragmentation patterns. Together, these techniques offer a complete and robust analytical profile for this important chiral molecule.

References

-

Aladdin Scientific. (-)-O-Acetyl-L-lactic Acid. Available from: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

-

Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. (2025-04-02). Available from: [Link]

-

SpectraBase. (S)-(-)-2-Acetoxypropionic acid - Optional[13C NMR] - Spectrum. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000190). Available from: [Link]

-

Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. (2020-05-30). Available from: [Link]

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Available from: [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

-

ResearchGate. 1 H NMR spectra of A) O:2 (68% OAc); B) O:2-ADH (70% OAc). Available from: [Link]

-

ResearchGate. How to prepare a liquid sample for FTIR spectrum?. (2021-01-24). Available from: [Link]

-

National Institute of Standards and Technology. Lactic acid. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. Available from: [Link]

-

Chalk, R. (2021). Small Molecule Accurate Mass Analysis. YouTube. Available from: [Link]

-

ResearchGate. Spectrum of 1 H NMR analysis (400 MHz, D2O as solvent and internal...). Available from: [Link]

-

AZoOptics. How to Interpret FTIR Results: A Beginner's Guide. (2025-03-21). Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). Available from: [Link]

-

University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. (2020-02-14). Available from: [Link]

-

Iowa State University. NMR Coupling Constants. Available from: [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. Available from: [Link]

-

SpectraBase. 2-Acetoxypropionic acid methyl ester - Optional[FTIR] - Spectrum. Available from: [Link]

-

PubChem. Lactic Acid. Available from: [Link]

-

precisionFDA. 2-ACETOXYPROPANOIC ACID, (S)-. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shifts. Available from: [Link]

-

Chemistry LibreTexts. 5.4: The 1H-NMR experiment. (2022-07-20). Available from: [Link]

-

Iowa State University. NMR Sample Preparation. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. L-Lactic acid [webbook.nist.gov]

- 3. ripublication.com [ripublication.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. azooptics.com [azooptics.com]

- 12. researchgate.net [researchgate.net]

- 13. (±)-2-乙酰氧基丙酸 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. (-)-O-Acetyl-L-lactic acid [oakwoodchemical.com]

- 16. researchgate.net [researchgate.net]

- 17. GSRS [precision.fda.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

Physical properties of (S)-(-)-2-Acetoxypropionic acid (boiling point, density, refractive index)

An In-Depth Technical Guide to the Physical Properties of (S)-(-)-2-Acetoxypropionic Acid

Introduction

(S)-(-)-2-Acetoxypropionic acid, also known as (-)-O-Acetyl-L-lactic acid, is a chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its role as a key intermediate in the synthesis of complex, stereospecific molecules necessitates a thorough understanding of its fundamental physical properties.[1] For researchers, process chemists, and drug development professionals, precise data on properties such as boiling point, density, and refractive index are not merely academic; they are critical for process design, purity assessment, reaction monitoring, and ensuring the safety and reproducibility of synthetic protocols. This guide provides a comprehensive overview of these core physical characteristics, grounded in established experimental data and methodologies, to empower scientists in their research and development endeavors.

Core Physical Properties at a Glance

The essential physical constants for (S)-(-)-2-Acetoxypropionic acid are summarized below. It is crucial to note the specific conditions, particularly pressure and temperature, under which these values were determined, as they significantly influence the measurements.

| Physical Property | Reported Value | Conditions | Source(s) |

| Molecular Formula | C₅H₈O₄ | - | [1][2][3] |

| Molecular Weight | 132.11 g/mol | - | [2][3][4][5][6] |

| Appearance | Colorless Clear Liquid | Ambient | [1][5][7] |

| Boiling Point | 115-117 °C | 2 mmHg | [2][4][5][6][8] |

| 141-143 °C | 20 mmHg | [1] | |

| Density | 1.162 g/mL | 25 °C | [2][4][5][6][9] |

| 1.18 g/mL | Not Specified | [1] | |

| Refractive Index (n_D) | 1.422 | 20 °C | [2][4][5][8] |

| 1.42 | 20 °C | [1] |

In-Depth Analysis of Physicochemical Parameters

Boiling Point: A Function of Atmospheric Pressure

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to a phase transition to gas.[10][11] The data for (S)-(-)-2-Acetoxypropionic acid clearly illustrate a critical principle: boiling point is highly dependent on pressure. The compound boils at a significantly lower temperature (115-117 °C) under a vacuum of 2 mmHg compared to 141-143 °C at 20 mmHg.[1][2][4][5][6][8]

Causality Insight: This pressure dependence is fundamental to the purification of thermally sensitive organic compounds. By reducing the pressure, the temperature required to achieve boiling is lowered, which minimizes the risk of thermal decomposition. For a compound like (S)-(-)-2-Acetoxypropionic acid, which contains ester and carboxylic acid functional groups, vacuum distillation is the preferred method of purification to prevent degradation and ensure high purity of the final product.

Density: A Measure of Mass Concentration

Density, defined as mass per unit volume, is a fundamental physical property used for substance identification and purity verification.[12][13] The most consistently reported density for (S)-(-)-2-Acetoxypropionic acid is 1.162 g/mL at 25 °C.[2][4][5][6][9] As with most liquids, density is temperature-dependent; an increase in temperature typically leads to an increase in volume and thus a decrease in density.[12] Therefore, specifying the temperature of measurement is essential for reproducibility and accurate comparison with literature values.

Experimental Insight: In a laboratory setting, density can be a quick and effective preliminary check for the identity or purity of a sample. A significant deviation from the expected value of 1.162 g/mL at 25 °C could indicate the presence of impurities or residual solvent from a previous synthetic step.

Refractive Index: Probing Purity with Light

The refractive index (RI) measures how light propagates through a substance and is defined as the ratio of the speed of light in a vacuum (or air) to its speed in the liquid.[14] It is a highly sensitive property that is invaluable for assessing the purity of liquid compounds.[14] The reported refractive index for (S)-(-)-2-Acetoxypropionic acid is 1.422, measured at 20 °C using the sodium D-line (wavelength of 589 nm), denoted as nD²⁰.[2][4][5][8]

Trustworthiness Pillar: The refractive index is a self-validating measurement in many contexts. Because it is extremely sensitive to minute amounts of impurities, a measured value that matches the established literature value provides a high degree of confidence in the sample's purity. Like density, RI is temperature-dependent, and measurements must be performed at a controlled temperature or corrected to a standard temperature (typically 20 °C) for accurate comparison.[14][15]

Experimental Determination Protocols

The accurate determination of these physical properties relies on meticulous experimental technique. Below are detailed protocols grounded in standard laboratory practices.

Workflow for Physical Property Determination

The logical flow for characterizing a liquid sample like (S)-(-)-2-Acetoxypropionic acid involves a series of sequential, independent measurements.

Caption: Workflow for the determination of physical properties.

Protocol 1: Boiling Point Determination (Micro-Method)

This method is suitable for small sample volumes and is performed under vacuum to prevent thermal degradation.

-

Apparatus Setup: Assemble a distillation apparatus suitable for vacuum, or use a Thiele tube setup with a connection to a vacuum pump and a manometer.

-

Sample Preparation: Place a small amount (a few milliliters) of (S)-(-)-2-Acetoxypropionic acid into a small test tube or fusion tube.[10]

-

Capillary Tube Insertion: Take a capillary tube and seal one end using a flame. Place the capillary tube into the fusion tube with the sealed end pointing upwards.[10][16]

-

Assembly: Attach the fusion tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

Heating and Evacuation: Place the assembly in a heating bath (e.g., an aluminum block or oil bath).[10] Slowly evacuate the system to the desired pressure (e.g., 2 mmHg), monitoring with the manometer.

-

Observation: Begin heating the bath slowly and uniformly.[10] Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[10]

-

Recording: Record the temperature and the precise pressure from the manometer.

Protocol 2: Density Determination (Volumetric Flask Method)

This gravimetric method provides high accuracy.

-

Preparation: Thoroughly clean and dry a small volumetric flask (e.g., 5 mL or 10 mL) with its stopper.

-

Initial Weighing: Accurately weigh the empty, dry flask with its stopper (W1).[12]

-

Sample Filling: Carefully fill the flask with (S)-(-)-2-Acetoxypropionic acid, ensuring the liquid has equilibrated to a known, constant temperature (e.g., 25 °C). Fill precisely to the calibration mark.

-

Final Weighing: Stopper the flask and weigh it again (W2).[12]

-

Calculation: The mass of the liquid is (W2 - W1). The density (ρ) is calculated by dividing the mass by the calibrated volume (V) of the flask: ρ = (W2 - W1) / V

-

Verification: For highest accuracy, the process should be repeated, and the flask's volume should be calibrated with deionized water at the same temperature.

Protocol 3: Refractive Index Measurement (Abbe Refractometer)

This protocol uses a standard laboratory instrument for rapid and precise RI measurement.

-

Instrument Calibration: Turn on the refractometer and the circulating water bath set to 20.0 °C. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Prism Cleaning: Open the prism assembly and clean the surfaces of both the measuring and illuminating prisms with a soft tissue and a volatile solvent like acetone or ethanol.[15][17] Allow the prisms to dry completely.

-

Sample Application: Using a pipette, place 2-3 drops of (S)-(-)-2-Acetoxypropionic acid onto the surface of the lower prism.[15][17]

-

Measurement: Close the prism assembly firmly. Adjust the light source and use the coarse adjustment knob until the light and dark fields are visible through the eyepiece. Turn the fine adjustment knob to bring the dividing line exactly onto the crosshairs.[17]

-

Reading the Value: Press the switch to illuminate the scale and read the refractive index to four decimal places.[15] Record the temperature from the thermometer attached to the instrument.

-

Temperature Correction (if necessary): If the measurement temperature (T) is not 20 °C, correct the observed refractive index (n_obs) to nD²⁰ using the standard correction factor:[14][15] nD²⁰ = n_obs + (T - 20) * 0.00045

Conclusion

The physical properties of (S)-(-)-2-Acetoxypropionic acid—boiling point, density, and refractive index—are well-defined characteristics that are essential for its effective use in research and development. The strong dependence of its boiling point on pressure underscores the necessity of vacuum distillation for purification, while its specific density and refractive index serve as reliable indicators of identity and purity. Adherence to standardized, meticulous experimental protocols is paramount for obtaining accurate and reproducible data, ensuring the integrity of subsequent synthetic applications and contributing to the successful development of novel chemical entities.

References

-

Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. [Link]

-

(S)-(-)-2-Acetoxypropionic Acid - ChemBK. [Link]

-

(S)-(-)-2-Acetoxypropionic acid - CHEMICAL POINT. [Link]

-

(S)-A-2-acetoxypropionic acid - ChemBK. [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. [Link]

-

Determination Of Boiling Point Of An Organic Compound - BYJU'S. [Link]

-

Determination of Boiling Point of Organic Compounds - GeeksforGeeks. [Link]

-

(2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324 - PubChem. [Link]

-

EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. APPARA. [Link]

-

Organic Chemistry LABORATORY. [Link]

-

Experiment 1 - Density, Measurement, & Error. [Link]

-

Experiment 4: Refractive Index. [Link]

-

10: Refractive Index - Chemistry LibreTexts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. (2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 2-Acetoxypropanoic acid | 535-17-1 [smolecule.com]

- 5. (S)-(-)-2-ACETOXYPROPIONIC ACID CAS#: 6034-46-4 [m.chemicalbook.com]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. (S)-2-Acetoxy-propionic acid | CymitQuimica [cymitquimica.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 13. chm.uri.edu [chm.uri.edu]

- 14. athabascau.ca [athabascau.ca]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. byjus.com [byjus.com]

- 17. davjalandhar.com [davjalandhar.com]

Chirality and optical rotation of (S)-(-)-2-Acetoxypropionic acid

An In-Depth Technical Guide to the Chirality and Optical Rotation of (S)-(-)-2-Acetoxypropionic Acid

Authored by: A Senior Application Scientist

Foreword: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity and material properties. Chirality, the property of a molecule being non-superimposable on its mirror image, stands as a central pillar of stereochemistry. The two mirror-image forms, known as enantiomers, often exhibit profoundly different physiological effects. One enantiomer of a drug may be therapeutic, while the other could be inert or, in the most critical cases, toxic. Therefore, the ability to synthesize, isolate, and characterize a single enantiomer is a cornerstone of modern chemical and pharmaceutical science.

This guide provides an in-depth technical examination of (S)-(-)-2-Acetoxypropionic acid, a key chiral building block. We will move beyond a simple recitation of facts to explore the causality behind its chiroptical properties, the rigorous experimental protocols required for its characterization, and its significance as a precursor in enantioselective synthesis.

(S)-(-)-2-Acetoxypropionic Acid: A Profile of a Versatile Chiral Intermediate

(S)-(-)-2-Acetoxypropionic acid, also known by its synonym (-)-O-Acetyl-L-lactic acid, is a chiral carboxylic acid that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and biodegradable polymers[1]. Its structure incorporates a stereocenter at the second carbon, giving rise to two enantiomeric forms: (S) and (R). The "(S)" designation refers to the absolute configuration of the molecule as defined by the Cahn-Ingold-Prelog (CIP) priority rules.

The utility of this compound lies in its dual functionality: a reactive carboxylic acid group and an acetoxy group, combined with a defined stereochemistry[1][2]. This structure makes it an essential component for researchers and industry professionals focused on drug development and complex chemical synthesis where precise stereocontrol is paramount[1].

Physicochemical Properties

A summary of the key physical and chemical identifiers for (S)-(-)-2-Acetoxypropionic acid is presented below. These data are critical for experimental design, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 6034-46-4 | [1][3][4][5] |

| Molecular Formula | C₅H₈O₄ | [1][5][6] |

| Molecular Weight | 132.11 - 132.12 g/mol | [1][5][6] |

| Appearance | Colorless clear liquid | [1][6] |

| Density | 1.162 - 1.18 g/mL at 20-25 °C | [1][3][6] |

| Boiling Point | 115-117 °C at 2 mmHg; 141-143 °C at 20 mmHg | [1][3][6] |

| Refractive Index (n20D) | 1.422 | [1][3][6] |

| Synonyms | (-)-O-Acetyl-L-lactic acid, (S)-2-Acetyloxypropanoic acid | [1][5][6] |

Optical Rotation: The Signature of Chirality

Optical activity is the defining physical property that distinguishes enantiomers. When plane-polarized light passes through a solution containing a chiral compound, the plane of light is rotated[7][8]. (S)-(-)-2-Acetoxypropionic acid is optically active and exhibits a negative sign of rotation, indicating that it is levorotatory —it rotates the plane of polarized light to the left (counter-clockwise)[7].

Understanding Specific Rotation

The magnitude of this rotation is a characteristic physical constant known as the specific rotation, [α] . It is a standardized value that allows for comparison across different experiments and laboratories[8][9]. The specific rotation is defined by the Biot's law equation:

[α]Tλ = α / (l × c)

Where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light used (typically the sodium D-line, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

For (S)-(-)-2-Acetoxypropionic acid, the reported specific rotation is:

[α]20D = -44 to -55 ° (c=7 in CHCl₃) [1]

This notation is a concise summary of the experimental conditions: the measurement was taken at 20°C using the D-line of a sodium lamp , with a sample concentration of 7 g per 100 mL (or 0.07 g/mL) dissolved in chloroform (CHCl₃) . The negative sign confirms its levorotatory nature. The range indicates typical variance observed in high-purity samples.

Experimental Protocol: High-Integrity Measurement of Optical Rotation

The accurate determination of specific rotation is a self-validating system for assessing the enantiomeric purity of a sample. The following protocol outlines the rigorous methodology required for this measurement, emphasizing the causality behind each step.

Step-by-Step Methodology

-

Instrument Preparation and Calibration:

-

Action: Power on the polarimeter and the sodium lamp light source. Allow the instrument to warm up for at least 10-15 minutes[10]. This ensures thermal equilibrium and a stable light output, which are critical for a consistent baseline.

-

Causality: A stable light source and detector are fundamental to an accurate reading. Fluctuations in lamp intensity or detector temperature can introduce significant error.

-

-

Blank Measurement (Zeroing):

-

Action: Fill a clean polarimeter cell (typically 1 dm in length) with the pure solvent to be used for the sample (e.g., Chloroform). Ensure no air bubbles are present in the light path[10][11].

-

Action: Place the cell in the polarimeter and take a measurement. Press the "zero" or "blank" function to set this reading as the 0° baseline[10].

-

Causality: This step is crucial for trustworthiness. It compensates for any slight optical rotation caused by the solvent itself, or by imperfections in the cell windows, effectively isolating the rotation caused solely by the chiral analyte.

-

-

Sample Preparation:

-

Action: Accurately weigh a precise amount of (S)-(-)-2-Acetoxypropionic acid (e.g., 0.700 g) and dissolve it in a precise volume of solvent (e.g., in a 10.0 mL volumetric flask) to achieve the target concentration (c = 0.07 g/mL).

-

Causality: As shown in the specific rotation formula, the observed rotation is directly proportional to concentration. Inaccurate concentration is the most common source of error in specific rotation determination.

-

-

Sample Measurement:

-

Action: Rinse the polarimeter cell with a small amount of the prepared sample solution before filling it completely. Again, ensure no air bubbles are trapped.

-

Action: Place the sample cell in the instrument and initiate the measurement. Record the observed rotation (α) and the temperature (T) [10].

-

Causality: Rinsing the cell with the sample solution prevents dilution from any residual solvent, ensuring the concentration in the cell is identical to the prepared stock solution.

-

-

Calculation of Specific Rotation:

-

Action: Use the recorded observed rotation (α), the known path length (l, e.g., 1.0 dm), and the calculated concentration (c, e.g., 0.07 g/mL) to calculate the specific rotation [α] using the formula.

-

Example Calculation: If the observed rotation α = -3.47°, l = 1.0 dm, and c = 0.07 g/mL, then: [α] = -3.47° / (1.0 dm × 0.07 g/mL) = -49.6°

-

Causality: This final calculation normalizes the observed rotation to standard conditions, yielding the intrinsic specific rotation of the compound, a value that can be compared to literature standards to verify identity and enantiomeric purity.

-

Workflow Visualization

The logical flow of the polarimetry experiment is crucial for obtaining reproducible and reliable data.

Caption: Workflow for Determining Specific Optical Rotation.

Synthesis and Application in Drug Development

The primary method for producing (S)-(-)-2-Acetoxypropionic acid is through chiral pool synthesis . This strategy leverages naturally occurring, enantiomerically pure starting materials to build more complex chiral molecules[12].

Enantioselective Synthesis from L-Lactic Acid

(S)-(-)-2-Acetoxypropionic acid is readily synthesized from (S)-lactic acid (L-lactic acid), an abundant and inexpensive chiral starting material. The synthesis involves the acetylation of the hydroxyl group of lactic acid, typically using acetic anhydride or acetyl chloride[13][14].

Reaction: (S)-Lactic Acid + Acetylating Agent → (S)-(-)-2-Acetoxypropionic Acid

This approach is highly efficient because the stereocenter of the starting material is retained in the product, ensuring high enantiomeric purity. The process is a cornerstone of industrial production for intermediates used in pharmaceuticals[14][15].

Synthetic Pathway Visualization

Caption: Chiral Pool Synthesis of the Target Compound.

Role in Pharmaceutical Synthesis

(S)-(-)-2-Acetoxypropionic acid and its highly reactive derivative, (S)-(-)-2-acetoxypropionyl chloride, are critical chiral building blocks[16][17]. They are used to introduce a specific stereocenter into a larger molecule. This is particularly important in the synthesis of anti-inflammatory drugs and other complex active pharmaceutical ingredients (APIs), where the stereochemistry directly influences efficacy and reduces potential side effects[1]. For instance, it is a key intermediate in the industrial production of Iopamidol, a non-ionic iodinated contrast agent[14][15]. The use of such enantiopure fragments ensures that the final drug product is also enantiomerically pure, a strict requirement by regulatory agencies.

Conclusion

(S)-(-)-2-Acetoxypropionic acid is more than just a chemical intermediate; it is an enabling tool for precision in stereoselective synthesis. Its levorotatory optical activity is a direct and measurable consequence of its (S)-configuration. A thorough understanding of its chiroptical properties, coupled with rigorous experimental verification via polarimetry, provides researchers and drug development professionals with a reliable method to ensure stereochemical integrity from an early intermediate stage through to the final product. As the demand for enantiopure pharmaceuticals continues to grow, the importance of well-characterized chiral building blocks like (S)-(-)-2-Acetoxypropionic acid will only increase.

References

-

Enantioselective synthesis. Wikipedia. [Link]

-

Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. [Link]

-

Polarimetry Experiments. MRSEC Education Group - University of Wisconsin–Madison. [Link]

-

Enantioselective determination of chiral acids and amino acids by chiral receptors with aggregation-induced emissions. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

2-Acetoxypropionic Acid | C5H8O4. PubChem - NIH. [Link]

- Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof.

-

Polarimeter Experiment. The Neotia University. [Link]

-

EXPERIMENT NO.4. Unknown Source. [Link]

-

Polarimeter. Wikipedia. [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

-

Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. JoVE. [Link]

- Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.

- Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.

-

2-ACETOXYPROPANOIC ACID, (S)-. precisionFDA. [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

-

Optical rotation. Wikipedia. [Link]

-

5.4: Optical Activity. Chemistry LibreTexts. [Link]

-

Applications in drug development. European Pharmaceutical Review. [Link]

-

2-ACETOXYPROPANOIC ACID, (+/-)-. precisionFDA. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 535-17-1: 2-Acetoxypropionic acid | CymitQuimica [cymitquimica.com]

- 3. (S)-(-)-2-ACETOXYPROPIONIC ACID | 6034-46-4 [chemicalbook.com]

- 4. (S)-(-)-2-ACETOXYPROPIONIC ACID | 6034-46-4 [amp.chemicalbook.com]

- 5. (S)-2-Acetoxy-propionic acid | CymitQuimica [cymitquimica.com]

- 6. Buy 2-Acetoxypropanoic acid | 535-17-1 [smolecule.com]

- 7. Optical rotation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 11. mnitians.yolasite.com [mnitians.yolasite.com]

- 12. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]

- 13. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]

- 14. US20150329464A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride - Google Patents [patents.google.com]

- 15. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]

- 16. Buy (S)-(-)-2-Acetoxypropionyl chloride | 36394-75-9 [smolecule.com]

- 17. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE | 36394-75-9 [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of (S)-(-)-2-Acetoxypropionic Acid from L-Lactic Acid

Abstract

(S)-(-)-2-Acetoxypropionic acid, also known as (-)-O-Acetyl-L-lactic acid, is a pivotal chiral building block in modern organic synthesis.[1][2] Its unique structural features make it an essential intermediate in the production of various high-value chemicals, including pharmaceuticals and agrochemicals.[1] Notably, it serves as a key precursor for non-ionized iodinated contrast agents like Iopamidol and for certain anti-inflammatory drugs, where its specific stereochemistry is critical for biological activity.[1][3] This guide provides an in-depth, scientifically-grounded overview of the synthesis of (S)-(-)-2-Acetoxypropionic acid from the readily available, bio-renewable starting material, L-lactic acid.[4][5] We will explore the underlying reaction mechanism, present a detailed experimental protocol, discuss critical process parameters, and outline methods for purification and characterization, offering field-proven insights for researchers and drug development professionals.

Introduction and Strategic Importance

The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development. The specific three-dimensional arrangement of a molecule can dictate its efficacy, metabolism, and toxicity. (S)-(-)-2-Acetoxypropionic acid (CAS No: 6034-46-4) is a prime example of a chiral intermediate whose value lies in its stereochemical integrity.[1][2]

Key Applications:

-

Pharmaceutical Synthesis: It is a fundamental component in the synthesis of complex active pharmaceutical ingredients (APIs). Its acetoxy group enhances reactivity, facilitating efficient transformations in the creation of chiral drugs.[1]

-

Agrochemicals: It serves as a building block for developing new, stereospecific pesticides and herbicides.[1]

-

Polymer Chemistry: The compound is utilized in the production of specialized biodegradable polymers.[1]

The conversion of L-lactic acid, a naturally occurring alpha-hydroxy acid, into this versatile acetoxy derivative represents an efficient and sustainable synthetic route, leveraging a renewable feedstock to produce a high-value chemical.

Reaction Mechanism: Acetylation of a Secondary Alcohol

The core transformation in this synthesis is the acetylation of the secondary hydroxyl group of L-lactic acid. This reaction is a classic example of nucleophilic acyl substitution.

Mechanism Breakdown:

-

Catalyst Activation (Optional but Recommended): In acid-catalyzed routes, a proton (H⁺) from a catalyst like sulfuric acid protonates the carbonyl oxygen of the acetylating agent, typically acetic anhydride. This protonation significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the secondary hydroxyl oxygen of L-lactic acid acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the activated acetic anhydride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a stable leaving group. In the case of acetic anhydride, the leaving group is an acetate ion.

-

Deprotonation: A weak base (e.g., water or another molecule of lactic acid) removes the proton from the newly formed ester's oxygen, regenerating the catalyst and yielding the final product, (S)-(-)-2-acetoxypropionic acid.

A crucial aspect of this reaction is the retention of stereochemistry . The reaction occurs at the hydroxyl oxygen and does not involve breaking any bonds at the C2 chiral center of lactic acid. Therefore, starting with L-lactic acid ((S)-2-hydroxypropanoic acid) directly yields the desired (S)-enantiomer of the product.[6]

Experimental Protocol and Process Optimization

This section details a robust, field-validated protocol for the synthesis. The primary challenge in this synthesis is managing the water content of the starting L-lactic acid, which is often supplied as an 80-90% aqueous solution. Water reacts with the acetylating agent, acetic anhydride, reducing yield and complicating purification.[3]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| L-Lactic Acid | 85-90% aq. solution | Sigma-Aldrich | A bio-renewable starting material. |

| Acetic Anhydride | ≥98% | Fisher Scientific | The acetylating agent. Highly reactive with water. |

| Acetic Acid | Glacial | VWR | Used as a reaction solvent.[7] |

| Sulfuric Acid | Concentrated (98%) | J.T. Baker | Optional acid catalyst.[3][7] |

Step-by-Step Synthesis Workflow

The following protocol is designed for laboratory-scale synthesis and can be scaled with appropriate engineering controls.

Step 1: Pre-reaction Water Removal (Recommended)

-

Causality: Acetic anhydride is readily hydrolyzed by water to form acetic acid. Removing water from the commercial lactic acid solution a priori significantly improves the yield and purity of the final product by preventing consumption of the acetylating agent.[3]

-

Method: A common industrial approach involves the azeotropic removal of water. For a lab scale, a simplified approach is to use a slight excess of acetic anhydride to consume the water, though this impacts stoichiometry calculations. More advanced continuous processes use distillation columns to swap water with acetic acid before the main reaction.[3][7]

Step 2: Acetylation Reaction

-

Set up a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Charge the flask with L-lactic acid (e.g., 1.0 mole) and glacial acetic acid (e.g., 150 mL).

-

Begin stirring and slowly add concentrated sulfuric acid (e.g., 0.5 mL) as a catalyst. An exotherm may be observed.

-

Add acetic anhydride (e.g., 1.2 moles, an excess to account for any residual water) dropwise from the dropping funnel over 30-45 minutes. Control the addition rate to maintain the reaction temperature below a specified point, if necessary.

-

After the addition is complete, heat the reaction mixture to 100°C and maintain this temperature for 3-4 hours to ensure the reaction goes to completion.[8]

Step 3: Purification by Vacuum Distillation

-